molecular formula C16H18N4O4S B5419395 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5419395
M. Wt: 362.4 g/mol
InChI Key: UFVIVPSJPZVFPC-UHFFFAOYSA-N
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Description

The compound N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 878426-62-1) is a heterocyclic molecule featuring a 1,3,4-thiadiazole ring linked to a 5-oxopyrrolidine carboxamide scaffold. Key structural attributes include:

  • Thiadiazole substituent: A methoxymethyl (-CH2OCH3) group at position 5 of the 1,3,4-thiadiazole ring.
  • Pyrrolidine substituent: A 4-methoxyphenyl group at position 1 of the pyrrolidine ring.
  • Molecular formula: C16H18N4O4S, with a molecular weight of 362.4 g/mol .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-7-14(21)20(8-10)11-3-5-12(24-2)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVIVPSJPZVFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Thiadiazole and Aromatic Rings

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Thiadiazole substituent : Isopropyl (-CH(CH3)2) at position 3.
  • Aromatic ring : 4-Fluorophenyl (electron-withdrawing fluorine).
  • Key difference: The isopropyl group increases hydrophobicity compared to the methoxymethyl group in the target compound.
Compound B : N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Thiadiazole substituent: 4-Chlorophenoxy methyl (-CH2O-C6H4-Cl) at position 4.
  • Aromatic ring : 2,5-Dimethoxyphenyl (two methoxy groups).
  • Key difference: The bulky chlorophenoxy group introduces steric hindrance and lipophilicity. The dimethoxy substitution may enhance solubility compared to the single methoxy group in the target compound .
Compound C : N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Core structure: Thiazolidinone (instead of pyrrolidine) with a fluorobenzylidene group.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound A Compound B Compound C
Molecular Weight 362.4 g/mol ~349.4 g/mol (estimated) ~473.9 g/mol (estimated) 385.4 g/mol
Polar Groups 2 methoxy groups 1 fluorine 3 methoxy, 1 chlorine 1 fluorine, 1 sulfanyl
LogP (estimated) ~1.5 (moderate) ~2.2 (higher lipophilicity) ~2.8 (highly lipophilic) ~1.8 (moderate)
Solubility Moderate (methoxy) Low (isopropyl) Low (chlorophenoxy) Moderate (pyridine)

Key Observations :

  • The target compound’s methoxymethyl group balances polarity and hydrophobicity, whereas Compound B’s chlorophenoxy group prioritizes lipophilicity, likely affecting membrane permeability.

Structural Analysis Techniques

  • X-ray crystallography : Tools like SHELX are critical for resolving conformational details of thiadiazole and pyrrolidine rings, aiding in structure-activity relationship (SAR) studies.
  • Computational modeling : Density-functional theory (DFT) methods optimize electronic structure predictions, particularly for comparing substituent effects on charge distribution.

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